![molecular formula C19H18ClN3O4 B2609775 N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide CAS No. 950455-66-0](/img/structure/B2609775.png)

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

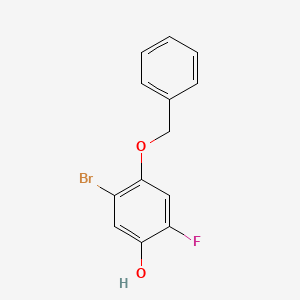

The compound is a halogenated derivative of a secondary amide bearing an aromatic substituent . The C(=O)—N(H)—Car—Car torsion angle of −33.70 (18)° rules out the presence of resonance spanning the amide as well as the aromatic system .

Molecular Structure Analysis

The molecular structure of the compound is represented by the linear formula: C17H18ClNO3 . The compound has a molecular weight of 319.791 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 319.791 . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación

Comparative Metabolism of Chloroacetamide Herbicides

Research has explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, focusing on their metabolic pathways and potential carcinogenic activation. The study delves into the metabolism of several chloroacetamide herbicides, highlighting the complex metabolic activation that could lead to carcinogenicity, with particular emphasis on the role of cytochrome P450 isoforms in these processes (Coleman et al., 2000).

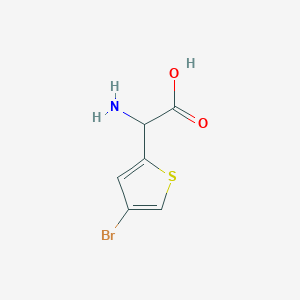

Synthesis and Anticonvulsant Activity

Another study focused on the synthesis and anticonvulsant activity of certain omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives. It identified compounds with significant anticonvulsant potential, thereby contributing to the broader search for new therapeutic agents (Aktürk et al., 2002).

Chloroacetamide Inhibition of Fatty Acid Synthesis

Research into the effects of chloroacetamides on fatty acid synthesis in algae provides insights into the biochemical impacts of these compounds beyond their herbicidal action. This study might offer a perspective on the environmental impact of chloroacetamides and their interaction with non-target species (Weisshaar & Böger, 1989).

In Vitro Metabolism of Alachlor

Exploring the in vitro metabolism of alachlor by human liver microsomes and specific cytochrome P450 isoforms provides a detailed look at the metabolic fate of chloroacetamide herbicides in humans. Understanding these pathways is crucial for assessing potential human health risks associated with exposure (Coleman et al., 1999).

Safety and Hazards

Mecanismo De Acción

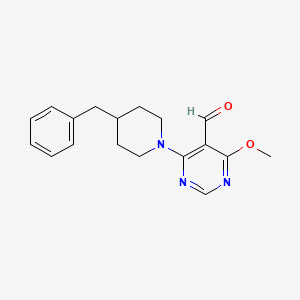

Target of Action

The compound “N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide” is a secondary amide bearing an aromatic substituent . Amides are common functional groups in many drugs and they often interact with proteins in the body, which could be potential targets of this compound.

Mode of Action

Amides often form hydrogen bonds with their targets, which can lead to changes in the target’s structure or function .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the presence of other molecules that can form hydrogen bonds might influence the compound’s interaction with its targets .

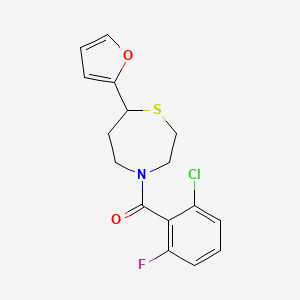

Análisis Bioquímico

Biochemical Properties

Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules through hydrogen bonding or π-π interactions .

Cellular Effects

It may influence cell function by interacting with cellular proteins or enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially bind to biomolecules, inhibit or activate enzymes, or induce changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable .

Metabolic Pathways

It could potentially interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-26-15-6-4-14(5-7-15)23-10-9-22(19(23)25)12-18(24)21-13-3-8-17(27-2)16(20)11-13/h3-11H,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOYEJXPVAFHQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2609694.png)

![(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2609695.png)

![5-Methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2609696.png)

![2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2609697.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)

![1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2609705.png)

![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2609709.png)

![3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2609714.png)

![N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2609715.png)